molecular formula C30H34F3N3O7S2 B11457682 Ethyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11457682
M. Wt: 669.7 g/mol
InChI Key: XRQKNCGZGUHWQU-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzothiophene core, a pyrimidine ring, and multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of Ethyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzothiophene core, followed by the introduction of the pyrimidine ring and the attachment of the various functional groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups and the benzothiophene core allows for oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group or the pyrimidine ring, leading to different reduced forms of the compound.

    Substitution: The aromatic rings and functional groups provide sites for substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Investigating its effects on biological systems, including potential interactions with enzymes or receptors.

    Medicine: Exploring its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, it may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives, pyrimidine-based compounds, and molecules with similar functional groups Compared to these compounds, Ethyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may exhibit unique properties due to its specific structure and combination of functional groups

Properties

Molecular Formula

C30H34F3N3O7S2

Molecular Weight

669.7 g/mol

IUPAC Name

ethyl 2-[4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C30H34F3N3O7S2/c1-5-17-9-11-19-23(14-17)44-27(26(19)28(38)43-6-2)36-25(37)8-7-13-45(39,40)29-34-20(16-24(35-29)30(31,32)33)18-10-12-21(41-3)22(15-18)42-4/h10,12,15-17H,5-9,11,13-14H2,1-4H3,(H,36,37)

InChI Key

XRQKNCGZGUHWQU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CCCS(=O)(=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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